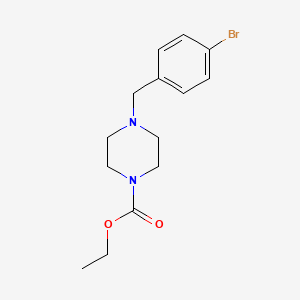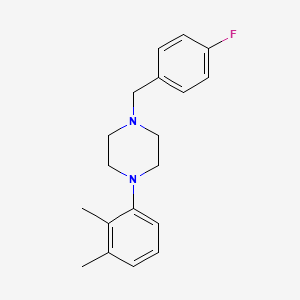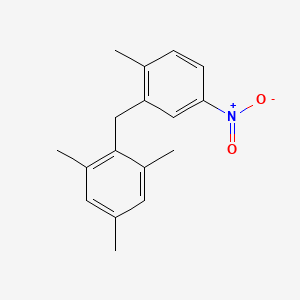
ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development and other research purposes.
作用機序
The mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been suggested that ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate exerts its biological activities through the modulation of various cellular signaling pathways. For example, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and suppress the production of pro-inflammatory cytokines. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has also been found to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus.
実験室実験の利点と制限
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate also exhibits potent biological activities at relatively low concentrations, making it a cost-effective option for drug development. However, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several limitations as well. Its mechanism of action is not yet fully understood, and its long-term effects on human health are not yet known.
将来の方向性
There are several future directions for research on ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate. One of the most promising areas of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate and its potential side effects. Additionally, research is needed to optimize the synthesis and purification methods for ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate to make it more readily available for research purposes.
合成法
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate. The final product is obtained by purification through recrystallization.
科学的研究の応用
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of interest is its role in the development of new drugs for the treatment of various diseases. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for drug development.
特性
IUPAC Name |
ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVBVWZSPCVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427675 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)

![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)